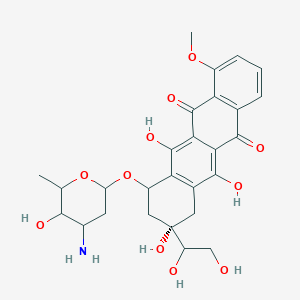
CMPF-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CMPF-d5 contains five deuterium atoms at the 2, 2/', 3, 3, and 3 positions. It is intended for use as an internal standard for the quantification of CMPF by GC- or LC-mass spectrometry. Furan fatty acids are unique, naturally occurring lipids that are found in significant amounts in dietary phospholipids, such as in salmon roe. CMPF is an endogenous metabolite of furan fatty acids in humans. CMPF is highly albumin-bound and accumulates in the serum of uremic patients to concentrations in excess of 0.2 mM. Its primary effect is to inhibit cellular transport and subsequent deiodination of thyroxine (T4). CMPF is tightly bound to albumin but only moderately inhibits T4 binding in a direct manner (10-14% at 0.3 mM). However, CMPF effectively displaces competitive T4 binding molecules from albumin, such as acidic drugs and free fatty acids. Therefore, CMPF may indirectly influence T4 binding to albumin by increasing the serum concentration of competitive binding molecules, particularly free fatty acids such as oleic acid.
Properties
Molecular Formula |
C12H11D5O5 |
|---|---|
Molecular Weight |
245.3 |
InChI |
InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)/i1D3,3D2 |
InChI Key |
WMCQWXZMVIETAO-WNWXXORZSA-N |
SMILES |
CC1=C(CC([2H])([2H])C([2H])([2H])[2H])OC(CCC(O)=O)=C1C(O)=O |
Synonyms |
2-(2-carboxyethyl)-4-methyl-5-(propyl-2,2/',3,3,3-d5)furan-3-carboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



